2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone
Overview
Description
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone is a naturally occurring organic compound known for its sweet, caramel-like aroma. It is commonly found in various food products, including soy sauce, roasted coffee, and honey. This compound is a key flavor component and has been extensively studied for its role in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods .
Scientific Research Applications
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and flavor chemistry.
Biology: The compound’s antimicrobial properties are of interest in food preservation and safety.
Medicine: Research has explored its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat. This reaction is typically carried out at elevated temperatures (around 120-150°C) and can be catalyzed by acidic or basic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of food processing, particularly in the production of soy sauce and roasted coffee. The compound can be isolated and purified using techniques such as solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone exerts its effects involves its interaction with various molecular targets and pathways:
Flavor Development: It participates in the Maillard reaction, forming complex flavor compounds.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Antioxidant Properties: It scavenges free radicals, thereby preventing oxidative damage to cells.
Comparison with Similar Compounds
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be compared with other similar compounds, such as:
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another key flavor compound with a similar structure but different sensory properties.
2,4-Dihydroxy-2,5-dimethyl-3(2H)-thiophenone: A sulfur-containing analog with distinct aroma characteristics.
2,3-Dihydroxy-2,5-dimethyl-3(2H)-furanone: A related compound with variations in hydroxyl group positioning
These comparisons highlight the unique properties of this compound, particularly its role in flavor development and its diverse applications in various fields.
Properties
IUPAC Name |
2,4-dihydroxy-2,5-dimethylfuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUMWVEWMCMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(O1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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